5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid
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Overview
Description
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, including potential anticancer properties . The structure of this compound includes a benzo[c][1,2,5]oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole and 2-hydroxybenzoic acid.
Reaction Conditions: The 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole is reacted with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours.
Product Formation: The reaction mixture is then subjected to hydrolysis to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro and chloro groups.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, and the hydroxyl group can be oxidized to a carbonyl group.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding acids or amines.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the benzo[c][1,2,5]oxadiazole ring can interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid can be compared with other similar compounds, such as:
5-Chloro-4-nitrobenzo[c][1,2,5]oxadiazole: This compound shares the benzo[c][1,2,5]oxadiazole core but lacks the hydroxybenzoic acid moiety.
7-Nitrobenzo[c][1,2,5]oxadiazole: Similar in structure but without the chloro and amino groups.
Benzo[c][1,2,5]thiadiazoles: These compounds have a sulfur atom instead of an oxygen atom in the ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O6/c14-7-4-8(12(18(22)23)11-10(7)16-24-17-11)15-5-1-2-9(19)6(3-5)13(20)21/h1-4,15,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIVJUMOUVQKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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